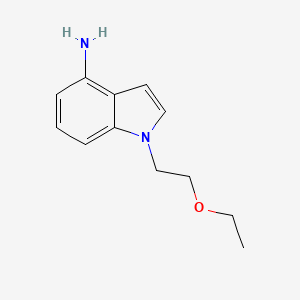
2-Acetamido-2-(tetrahydro-2h-pyran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid is an organic compound with the molecular formula C9H15NO4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid typically involves the reaction of tetrahydropyran derivatives with acetamido precursors. One common method includes the protection of alcohols using 3,4-dihydropyran to form tetrahydropyranyl ethers, followed by subsequent reactions to introduce the acetamido group . The reaction conditions often involve the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, amines, and substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability and influences the compound’s overall conformation. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran-2-carboxylic acid: Similar in structure but lacks the acetamido group.
Tetrahydro-2H-pyran-4-acetic acid: Another derivative with a different substitution pattern on the tetrahydropyran ring.
2-Tetrahydropyranyl acrylate: Used in the formation of photoresists and as a protected acrylic acid.
Uniqueness
2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid is unique due to the presence of both the acetamido group and the tetrahydropyran ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses highlight its versatility.
Propriétés
Formule moléculaire |
C9H15NO4 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-acetamido-2-(oxan-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO4/c1-6(11)10-8(9(12)13)7-3-2-4-14-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
YFJYRAKNJSUYTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1CCCOC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


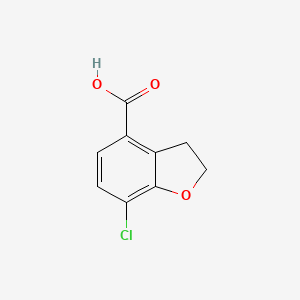

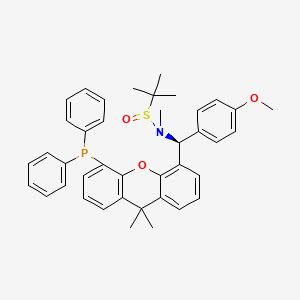

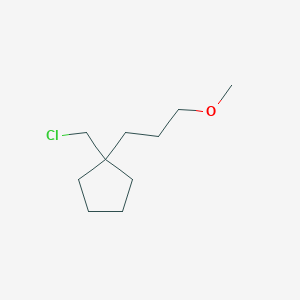
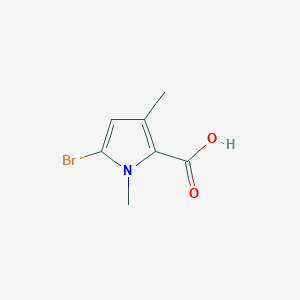

![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
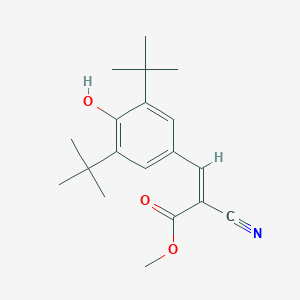
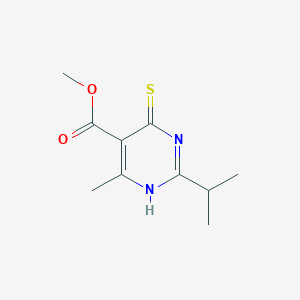
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)


